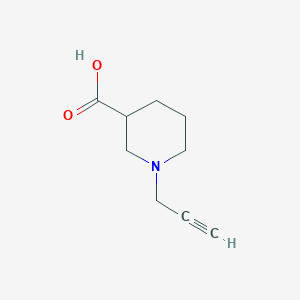

1-Prop-2-ynylpiperidine-3-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. thieme-connect.comarizona.edu This six-membered nitrogen-containing heterocycle is a cornerstone in drug discovery, with over 70 FDA-approved drugs containing this scaffold. arizona.eduenamine.net The prevalence of piperidine scaffolds can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine moiety can favorably alter a molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic properties. enamine.net

Enhanced Biological Activity and Selectivity: Chiral piperidine scaffolds, in particular, can enhance the biological activity and selectivity of drug candidates. thieme-connect.com

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for screening and optimization. rsc.orgnih.gov

Therapeutic Applications: Piperidine derivatives have been successfully employed in a wide range of therapeutic areas, including as central nervous system modulators, antihistamines, and anticancer agents. arizona.edu

The development of efficient synthetic methods for creating substituted piperidines remains an important focus of modern organic chemistry. nih.gov

The Propargyl Moiety as a Functional Group in Bioactive Molecules

The propargyl group, a three-carbon unit containing a carbon-carbon triple bond, is a highly versatile functional group in organic synthesis and medicinal chemistry. nih.govmdpi.com Its inclusion in bioactive molecules can be attributed to several important characteristics:

Reactivity: The terminal alkyne of the propargyl group can participate in a variety of chemical transformations, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and A3 coupling reactions. researchgate.netacs.org This reactivity allows for the straightforward linkage of the molecule to other chemical entities, a valuable tool in fragment-based drug discovery and chemical biology.

Bioisosterism: In some contexts, the propargyl group can act as a bioisostere for other functional groups, helping to fine-tune the steric and electronic properties of a molecule.

Pharmacological Activity: Propargylamine (B41283) moieties are found in several marketed drugs, highlighting their importance as pharmacophores. researchgate.netnih.gov These groups can act as irreversible inhibitors of certain enzymes, a mechanism exploited in drugs like Pargyline. nih.gov

The introduction of a propargyl group into a molecule can open up new synthetic pathways for further molecular elaboration. nih.govmdpi.com

Role of Carboxylic Acid Functionalities in Ligand-Target Interactions

The carboxylic acid group is a common functional group in drug molecules and plays a crucial role in how a ligand interacts with its biological target. patsnap.com Key aspects of its function include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in a protein's binding site. nih.govnih.gov

Electrostatic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge can engage in favorable electrostatic interactions, including salt bridges, with positively charged residues like arginine and lysine (B10760008) on the protein surface. nih.gov

Chelation of Metal Ions: The carboxylate group can coordinate with metal ions that may be present in the active site of metalloenzymes. acs.org

Computational modeling and molecular dynamics simulations are often used to predict and analyze the interactions between carboxylic acids and their protein targets. patsnap.com

Overview of Research Trajectories for 1-Prop-2-ynylpiperidine-3-carboxylic Acid and Related Derivatives

While direct and extensive research specifically on this compound is not widely published, its structural components suggest several potential research directions. The synthesis of derivatives of this compound could be a key area of exploration. For instance, the carboxylic acid could be converted to various esters or amides, and the propargyl group could be used as a handle for further chemical modifications. researchgate.net

Given the functionalities present, research into the biological activity of this compound and its derivatives is a logical progression. Areas of investigation could include its potential as an enzyme inhibitor, a G-protein coupled receptor (GPCR) ligand, or an antimicrobial agent. The synthesis of related compounds, such as 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid and 1-prop-2-ynylpiperidine-4-carboxylic acid, has been noted in chemical databases, suggesting an interest in this class of molecules. scbt.comchemicalbook.com The development of novel synthetic routes to access these and other structurally similar compounds is also a plausible research avenue. nih.govmdpi.comnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-prop-2-ynylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h1,8H,3-7H2,(H,11,12) |

InChI Key |

XFMSYSNYSWRUAO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1CCCC(C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Prop 2 Ynylpiperidine 3 Carboxylic Acid and Its Structural Analogues

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

The construction of the piperidine skeleton is the foundational element in the synthesis of 1-prop-2-ynylpiperidine-3-carboxylic acid. A variety of synthetic methods are available for creating substituted piperidines, which can be tailored for this specific target. These approaches often commence with already functionalized starting materials or rely on the cyclization of acyclic precursors.

Key strategies for forming the piperidine ring include:

Hydrogenation of Pyridine (B92270) Precursors: A prevalent method involves the reduction of a suitably substituted pyridine. This transformation is commonly achieved via catalytic hydrogenation employing catalysts like platinum, palladium, or rhodium. The stereochemical outcome of the resulting piperidine can be influenced by the choice of catalyst and reaction conditions.

Intramolecular Cyclization: Piperidine rings can be efficiently formed through the intramolecular cyclization of linear molecules that possess both an amine and a reactive group, such as a leaving group or an activated multiple bond. nih.gov This includes methods like the reductive amination of dicarbonyl compounds or the aza-Michael addition of an amine to an α,β-unsaturated ester. nih.gov

Multicomponent Reactions (MCRs): MCRs provide a highly efficient pathway to complex and diversely substituted piperidines in a single synthetic operation from three or more reactants. nih.govnih.govmdpi.commdpi.com These reactions are prized for their atom economy and procedural simplicity. For instance, the Hantzsch pyridine synthesis, a classic MCR, can produce dihydropyridines which are subsequently reduced to piperidines.

Introduction of the N-Prop-2-ynyl Moiety

The attachment of the prop-2-ynyl (propargyl) group to the piperidine nitrogen is a critical functionalization. This can be performed on a pre-existing piperidine ring or integrated into the ring-forming step by using a propargylated precursor.

Alkylation Reactions for N-Propargylation

The most straightforward approach for introducing the propargyl group is the N-alkylation of a piperidine-3-carboxylic acid derivative. This is typically accomplished by treating the secondary amine with a propargyl halide, such as propargyl bromide or chloride, in the presence of a base. researchgate.netresearchgate.net The selection of the base and solvent is crucial to promote efficient mono-alkylation while minimizing the formation of the corresponding quaternary ammonium (B1175870) salt. researchgate.net

A typical N-alkylation procedure involves dissolving the piperidine substrate in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). A base, for instance, potassium carbonate or triethylamine, is added, followed by the controlled addition of the propargyl halide. The reaction mixture is usually stirred at ambient or slightly elevated temperatures to achieve completion. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Piperidines

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Piperidine | Propargyl bromide | None | Diethyl ether | Room Temperature | |

| Piperidine | Various alkyl halides | K2CO3 | DMF | Room Temperature | researchgate.net |

| Piperidine | Various alkyl halides | NaH | DMF | 0°C to Room Temperature | researchgate.net |

| Tolperisone free-base | Propargyl bromide | Not specified | Not specified | Not specified | researchgate.net |

Multicomponent Reactions Incorporating Propargylamines

Multicomponent reactions can be strategically designed to incorporate the N-propargyl group directly. Using propargylamine (B41283) as a primary amine component allows for the construction of the N-propargylated piperidine ring in a single step. For example, a one-pot condensation of propargylamine, an aldehyde, and a suitable C-C bond-forming partner can yield a 1-propargylpiperidine derivative, often with high efficiency and atom economy. nih.govnih.gov

Formation and Modification of the Carboxylic Acid Group at the Piperidine C3 Position

The carboxylic acid functional group at the C3 position, which defines the molecule as a derivative of nipecotic acid, can be incorporated during the ring synthesis or installed later by modifying a precursor group.

Direct Carboxylation Approaches

While theoretically possible, the direct carboxylation of a pre-formed 1-propargylpiperidine at the C3 position is a challenging synthetic route. It would likely involve a regioselective deprotonation with a strong base followed by reaction with carbon dioxide. However, achieving the desired regioselectivity over other possible deprotonation sites can be difficult.

Conversion from Precursor Functional Groups

A more reliable and commonly employed strategy involves carrying the C3 substituent through the synthetic sequence in a form that can be readily converted to a carboxylic acid in a later step. Esters, amides, and nitriles are common precursors.

Hydrolysis of Esters: The synthesis can be conveniently performed using an ester of piperidine-3-carboxylic acid, such as ethyl nipecotate. nih.govnih.govnih.gov N-propargylation of this ester can be carried out as detailed in section 2.2.1. The synthesis is then completed by the hydrolysis of the ester to the carboxylic acid, a reaction that can be catalyzed by either acid or base.

Hydrolysis of Amides: A piperidine-3-carboxamide can also serve as a suitable starting material. nih.gov Following N-propargylation, the amide group can be hydrolyzed to the carboxylic acid. This transformation typically requires more forcing conditions than the hydrolysis of an ester.

Hydrolysis of Nitriles: A nitrile group at the C3 position is another viable precursor for the carboxylic acid. The nitrile can be converted to the carboxylic acid via hydrolysis under strongly acidic or basic conditions, often requiring heat.

Table 2: Synthesis of Nipecotic Acid Derivatives

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ethyl piperidine-3-carboxylate | Amidation | Carboxylic acids, DCC, DMAP | Piperidine-3-carboxamides | nih.gov |

| Nipecotic acid | Esterification | Glucose, Galactose, Tyrosine | Ester prodrugs | nih.gov |

Esterification and Amide Formation as Synthetic Intermediates

The carboxylic acid moiety of this compound (also known as N-propargylnipecotic acid) provides a versatile handle for the synthesis of a wide array of derivatives through esterification and amide bond formation. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Esterification:

The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's physicochemical properties or to protect the carboxylic acid during subsequent synthetic transformations. Standard esterification methods can be employed, often involving the activation of the carboxylic acid.

One-pot esterification procedures are particularly efficient. For instance, the use of coupling reagents like triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride can facilitate the esterification of carboxylic acids with various alcohols at room temperature, often yielding the desired esters in high yields. nih.gov Another effective method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine to activate the carboxylic acid for reaction with alcohols. researchgate.net These methods are generally mild and tolerate a range of functional groups.

Aromatic carboxylic anhydrides, in the presence of a Lewis acid catalyst, also serve as powerful reagents for esterification, enabling the reaction of carboxylic acids with alcohols to proceed in high yields. tcichemicals.com For more sensitive substrates, milder conditions using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are frequently utilized. researchgate.net

Amide Formation:

The formation of amides from this compound is a key step in the synthesis of many biologically active molecules. This transformation is typically achieved by coupling the carboxylic acid with a primary or secondary amine.

A variety of modern coupling reagents have been developed to facilitate this reaction with high efficiency and minimal side products. A general and effective method involves the use of titanium tetrachloride (TiCl4) in pyridine, which promotes the direct condensation of carboxylic acids and amines to afford amides in good to excellent yields. nih.gov This method has been shown to be compatible with a wide range of substrates.

For more delicate or complex syntheses, peptide coupling reagents are often employed. A combination of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been reported as an efficient system for the N-acylation of less reactive nitrogen-containing heterocyclic compounds with carboxylic acids, proceeding in a one-pot manner without the need for high temperatures. asiaresearchnews.com Another approach utilizes a catalytic amount of zinc chloride (ZnCl2) to mediate the direct synthesis of amides from carboxylic acids and hydrazines, offering a simple methodology with ammonia (B1221849) as the only by-product. rsc.org

In the context of preparing derivatives of nipecotic acid, amidation of ethyl piperidine-3-carboxylate with various carboxylic acids has been successfully performed using standard coupling techniques to generate a library of compounds for biological evaluation. mdpi.com

| Reagent System | General Conditions | Key Features |

|---|---|---|

| TPPO / (COCl)₂ | Room temperature, 1 hour | High efficiency, mild conditions. nih.gov |

| NBS / PPh₃ | Low to room temperature | Effective for various carboxylic acids. researchgate.net |

| Aromatic Anhydride / Lewis Acid | Varies with substrate | High yields, versatile. tcichemicals.com |

| EDC / DMAP | Room temperature | Mild, suitable for sensitive substrates. researchgate.net |

| Reagent System | General Conditions | Key Features |

|---|---|---|

| TiCl₄ / Pyridine | 85 °C, ~2 hours | General, good to excellent yields. nih.gov |

| DMAPO / Boc₂O | One-pot, room temperature | Efficient for less reactive heterocycles. asiaresearchnews.com |

| ZnCl₂ / Hydrazine | Varies with substrate | Simple, forms ammonia as by-product. rsc.org |

Stereoselective Synthesis of Enantiopure this compound

The development of methods for the synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of bioactive molecules often dictates their pharmacological activity. Strategies for achieving enantiopure forms of this compound generally fall into two categories: asymmetric synthesis or chiral resolution of a racemic mixture.

While specific literature on the stereoselective synthesis of this compound is limited, general approaches for the asymmetric synthesis of substituted piperidines can be adapted. One powerful strategy involves the use of chiral catalysts in key bond-forming reactions. For example, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids have been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. organic-chemistry.orgnih.gov This approach allows for the introduction of various substituents at the 3-position with high enantioselectivity.

Another emerging strategy is the use of biocatalysis. Chemo-enzymatic dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade has been demonstrated for the synthesis of stereo-defined 3- and 3,4-substituted piperidines. nih.gov These enzymatic methods offer high stereoselectivity under mild reaction conditions.

Alternatively, chiral resolution of a racemic mixture of this compound or its derivatives can be employed. This can be achieved through several techniques:

Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid with a chiral amine can form diastereomeric salts, which may be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for the separation of enantiomers. For instance, nipecotic acid amides have been successfully resolved using an α1-acid glycoprotein (B1211001) (AGP) chiral column. nih.gov Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are also widely used for the enantioseparation of a variety of chiral compounds. nih.govmdpi.commdpi.com The choice of mobile phase, including the use of modifiers, is crucial for achieving optimal separation. nih.govmdpi.com

| Strategy | Method | Description |

|---|---|---|

| Asymmetric Synthesis | Chiral Catalysis | Use of chiral metal catalysts (e.g., Rhodium) to induce stereoselectivity in the formation of the piperidine ring or introduction of substituents. organic-chemistry.orgnih.gov |

| Biocatalysis | Employment of enzymes (e.g., amine oxidases, reductases) to perform stereoselective transformations on pyridine or tetrahydropyridine (B1245486) precursors. nih.gov | |

| Chiral Resolution | Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. |

| Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. nih.govnih.gov |

Total Synthesis Approaches to Complex Derivatives Containing the this compound Core

The this compound scaffold serves as a valuable building block in the total synthesis of more complex molecules, particularly those with potential therapeutic applications. The propargyl group is especially useful as it can participate in a variety of subsequent transformations, such as cycloaddition reactions (e.g., "click chemistry"), to construct intricate molecular architectures. nih.gov

While specific total syntheses incorporating the exact this compound core are not extensively documented in readily available literature, the synthetic strategies employed for related N-substituted nipecotic acid derivatives provide a clear blueprint for such endeavors. For example, the synthesis of potent GABA uptake inhibitors often involves the construction of complex lipophilic side chains attached to the piperidine nitrogen. nih.govresearchgate.net These syntheses typically begin with a pre-formed nipecotic acid derivative, which is then elaborated through a series of reactions.

A common approach involves the synthesis of nipecotic acid derivatives featuring a terminal alkyne on the N-substituent. This terminal alkyne can then be coupled with other molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This strategy has been used to synthesize nipecotic acid derivatives with terminally double-substituted allenic spacers. biorxiv.org

The general synthetic sequence for incorporating the this compound core into a larger molecule would likely involve:

Synthesis of the core: Preparation of racemic or enantiopure this compound or a suitable ester thereof.

Functionalization of the carboxylic acid: Conversion of the carboxylic acid to an amide or other functional group as required by the target molecule's structure.

Elaboration of the propargyl group: Utilization of the terminal alkyne in reactions such as Sonogashira coupling, Cadiot-Chodkiewicz coupling, or cycloadditions to build the desired complex structure.

The modular nature of this approach allows for the rapid generation of diverse molecular structures, which is highly advantageous in drug discovery programs. The development of new N-substituted nipecotic acid derivatives with various spacer and residue combinations highlights the versatility of this synthetic platform. nih.gov

Chemical Reactivity and Transformational Chemistry of 1 Prop 2 Ynylpiperidine 3 Carboxylic Acid

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a key feature of the molecule, enabling a variety of carbon-carbon bond-forming reactions.

The terminal alkyne is an ideal participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthermofisher.com The reaction is known for its high yield, broad scope, and the formation of byproducts that are easily removed. organic-chemistry.org The resulting triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction. thermofisher.com

Beyond CuAAC, the terminal alkyne can participate in other cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with azomethine ylides can lead to the formation of pyrrolidine-containing polycyclic compounds. mdpi.comnih.gov These reactions often proceed via the in-situ generation of the azomethine ylide from the decarboxylation of an α-amino acid. mdpi.combeilstein-journals.org

Table 1: Examples of Cycloaddition Reactions

| Reaction Type | Reactants | Product Type | Catalyst | Key Features |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Organic Azide (B81097) | 1,4-Disubstituted 1,2,3-Triazole | Copper(I) | High yield, regioselective, stable product. organic-chemistry.orgthermofisher.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal Alkyne, Organic Azide | 1,5-Disubstituted 1,2,3-Triazole | Ruthenium(II) | Complements CuAAC by providing the other regioisomer. organic-chemistry.org |

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is carried out under mild conditions. wikipedia.orglibretexts.org There are also copper-free versions of the Sonogashira reaction. nih.govorganic-chemistry.org This reaction has found extensive use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

Copper-catalyzed reactions are also significant for terminal alkynes. For instance, copper catalysts can facilitate the carboxylation of allylboronates with carbon dioxide. nih.gov

Table 2: Overview of Sonogashira Coupling

| Parameter | Description |

|---|---|

| Reactants | Terminal alkyne, Aryl or Vinyl Halide/Triflate. wikipedia.org |

| Catalyst System | Typically a Palladium(0) complex and a Copper(I) salt (e.g., CuI). libretexts.org |

| Base | An amine base is commonly used. libretexts.org |

| Key Bond Formed | C(sp)-C(sp²) |

| Significance | Widely used in the synthesis of conjugated enynes and arylalkynes. libretexts.org |

Derivatizations of the Carboxylic Acid Functionality

The carboxylic acid group can be readily converted into a variety of other functional groups, expanding the synthetic utility of the parent molecule.

Esters can be synthesized through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Alternatively, less harsh methods can be employed, such as using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents. masterorganicchemistry.com The use of triphenylphosphine (B44618) dihalides has also been reported for the synthesis of esters from carboxylic acids and alcohols under neutral and mild conditions. researchgate.net

Amides are generally formed by reacting the carboxylic acid with an amine. libretexts.org This reaction often requires activation of the carboxylic acid, for example, by converting it to a more reactive derivative first. masterorganicchemistry.com Common methods include the use of coupling reagents or the initial conversion to an acid chloride. masterorganicchemistry.comyoutube.com Direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org

Acid chlorides are highly reactive carboxylic acid derivatives and are valuable intermediates in synthesis. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). chemguide.co.ukwikipedia.orggoogle.comyoutube.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed. chemguide.co.uklibretexts.org

Table 3: Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) | Byproducts |

|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Water |

| Amide | Amine, Coupling Agent (e.g., DCC) | Dicyclohexylurea |

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Acid Chloride | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl |

Decarboxylation, the removal of the carboxyl group, can be a significant transformation. For pyridine-2-carboxylic acids, a related class of compounds, decarboxylation can occur via a zwitterionic intermediate (ylide mechanism). researchgate.net In some cases, decarboxylation can be promoted by other functional groups within the molecule or by using specific reagents like potassium carbonate in toluene. nih.gov Silver carbonate has also been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org More recently, photoredox catalysis has emerged as a mild method for the decarboxylation of carboxylic acids. organic-chemistry.org

Transformations of the Piperidine (B6355638) Nitrogen and Ring System

The piperidine nitrogen is a secondary amine and thus can undergo a variety of typical amine reactions. This includes alkylation, acylation, and arylation. The piperidine ring itself is generally stable, but under certain conditions, it can participate in ring-opening or rearrangement reactions. The synthesis of piperidine derivatives can be achieved through various methods, including reductive amination and cyclization cascades. mdpi.com

Nucleophilic Substitutions at the Piperidine Nitrogen

The piperidine nitrogen in 1-prop-2-ynylpiperidine-3-carboxylic acid is a tertiary amine, and its lone pair of electrons makes it nucleophilic. libretexts.orgmasterorganicchemistry.com However, as a tertiary amine, it is generally less reactive as a nucleophile compared to primary and secondary amines due to steric hindrance. masterorganicchemistry.com Nucleophilic substitution reactions directly at this nitrogen atom would involve the displacement of the propargyl group.

The N-propargyl group is not a typical leaving group in nucleophilic substitution reactions. For a nucleophile to displace the propargyl group, the nitrogen atom would need to be activated to facilitate the cleavage of the C-N bond. One common method of activating tertiary amines is through quaternization. Reaction with an alkyl halide, for instance, would convert the piperidine nitrogen into a quaternary ammonium salt. libretexts.org These salts are significantly more susceptible to nucleophilic attack. researchgate.net

In the context of this compound, the formation of a pyridinium (B92312) salt could be a key step. The subsequent reaction with a nucleophile could then potentially lead to the displacement of one of the N-substituents. The relative ease of displacement would depend on the nature of the substituent and the reaction conditions.

Another possibility for substitution at the piperidine nitrogen involves reactions where the amine itself can act as a leaving group. This is generally observed in nucleophilic aromatic substitution reactions where the amine is attached to a highly electron-deficient aromatic ring, a situation not directly applicable here. acs.org However, it highlights that under specific electronic conditions, an amine moiety can be displaced.

The reactivity of the piperidine nitrogen is also influenced by the presence of the carboxylic acid group at the 3-position. This group can influence the basicity and nucleophilicity of the nitrogen through inductive effects and potential intramolecular hydrogen bonding. rsc.org

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Quaternization | Alkyl halide (e.g., CH3I) | N-alkyl-N-propargylpiperidinium salt | Increases the susceptibility of the N-substituents to nucleophilic displacement. |

| Nucleophilic displacement | Nucleophile (e.g., Nu-) on the quaternary salt | Substituted piperidine | The propargyl group or the newly introduced alkyl group could be displaced, depending on their relative leaving group abilities. |

Ring Modifications and Annulations

The structure of this compound is well-suited for the construction of bicyclic and fused-ring systems. Both the N-propargyl group and the C-3 carboxylic acid can serve as handles for intramolecular cyclization reactions, leading to a variety of annulated piperidine derivatives. nih.govresearchgate.netnih.gov

The terminal alkyne of the N-propargyl group is a particularly versatile functionality for ring-forming reactions. It can participate in a range of transition-metal-catalyzed cyclizations and cycloaddition reactions. For example, intramolecular hydroamination or hydroalkoxylation reactions could lead to the formation of a new five- or six-membered ring fused to the piperidine core. mdpi.com The alkyne can also undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazole-fused piperidines if a suitable azide precursor is used. mdpi.com

Another powerful strategy for ring annulation is ring-closing metathesis (RCM). mdpi.com While the current molecule does not have a second double bond for a standard RCM reaction, the carboxylic acid at C-3 could be functionalized with an olefin-containing alcohol or amine. The resulting ester or amide could then undergo RCM with the alkyne of the propargyl group to form a bridged or fused bicyclic system.

The carboxylic acid at the 3-position provides an alternative avenue for ring annulation. It can be converted to a more reactive derivative, such as an acid chloride or an amide. youtube.comchadsprep.comyoutube.comyoutube.com An intramolecular Friedel-Crafts reaction could be envisioned if an appropriate aromatic ring is present in a substituent. More commonly, the carboxylic acid can be coupled with an amino acid or another bifunctional molecule to create a linear precursor for a subsequent cyclization to form a bicyclic lactam. researchgate.netwhiterose.ac.uk

The combination of the N-propargyl and C-3 carboxylic acid functionalities opens up possibilities for tandem reactions where both groups participate in the formation of a new ring system. For instance, an intramolecular reaction between the alkyne and the carboxylic acid group (or a derivative) could lead to the formation of a bicyclic lactone.

| Annulation Strategy | Key Functional Group | Reaction Type | Potential Product |

| Alkyne-based cyclization | N-prop-2-ynyl | Transition-metal-catalyzed hydroamination/hydroalkoxylation | Fused bicyclic piperidine with a new 5- or 6-membered ring containing nitrogen or oxygen. |

| Cycloaddition | N-prop-2-ynyl | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole-fused piperidine. |

| Ring-Closing Metathesis (RCM) | N-prop-2-ynyl and a tethered alkene | Olefin metathesis | Fused or bridged bicyclic piperidine. |

| Lactam formation | C-3 carboxylic acid | Intramolecular amidation | Bicyclic lactam. |

| Lactone formation | C-3 carboxylic acid and N-prop-2-ynyl | Intramolecular esterification/lactonization | Bicyclic lactone. |

Biological Activities and Pharmacological Interrogation of 1 Prop 2 Ynylpiperidine 3 Carboxylic Acid Analogues

Modulation of Enzyme Activities

The unique chemical functionalities of 1-prop-2-ynylpiperidine-3-carboxylic acid analogues make them suitable candidates for interacting with the active sites of various enzymes. The propargyl group, in particular, is a well-known feature in the design of irreversible enzyme inhibitors.

Analogues featuring the N-propargylpiperidine scaffold have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of amine neurotransmitters. dndi.org The propargyl group is a key pharmacophore that can form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, often leading to irreversible inhibition. researchgate.net

Research into 1-propargyl-4-styrylpiperidines has revealed that the geometry of the double bond in the styryl moiety can determine the selectivity for MAO isoforms. researchgate.net Specifically, trans-isomers are identified as potent, selective, and irreversible inhibitors of human MAO-B (hMAO-B), while the corresponding cis-isomers selectively inhibit hMAO-A. researchgate.net Structure-activity relationship (SAR) studies on 1-propargyl-4-phenethylpiperidine derivatives further highlight that hydrophobicity and substituent size influence inhibitory potency against hMAO-B. researchgate.net For instance, a methoxy (B1213986) substituent generally confers greater potency than a hydroxyl group. researchgate.net The position of substituents on the phenyl ring is also critical; para-substituted analogues demonstrate superior inhibition of hMAO-B compared to their meta-substituted counterparts, which is attributed to the narrow and curved entrance of the hMAO-B active site. researchgate.net

The propargyl group is also a feature in the design of aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent diseases. nih.govresearchgate.net While direct studies on this compound analogues as aromatase inhibitors are limited, research on related structures provides valuable insights.

For example, studies on 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives, which share the propargyl group at the 3-position with a heterocyclic ring, were conducted to explore potential aromatase inhibition. nih.gov These compounds were designed to mimic a known mechanism-based inactivator of aromatase. nih.gov Although these specific pyrrolidine (B122466) derivatives did not show time-dependent irreversible inhibition, some of the 3-(prop-2-ynyl) compounds did exhibit reversible inhibitory activity against human placental P450 aromatase. nih.gov

Furthermore, research on other piperidine (B6355638) derivatives, such as 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones and 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, has demonstrated potent aromatase inhibition. nih.gov The 3-cyclohexyl derivative, for example, was found to be a significantly more potent inhibitor than the reference compound aminoglutethimide. nih.gov These findings underscore the potential of the piperidine scaffold in designing effective aromatase inhibitors.

The piperidine scaffold is a key component of certain antibacterial agents that target essential bacterial enzymes. DNA gyrase, a type II topoisomerase responsible for controlling DNA topology, is a validated target for antibiotics.

A notable class of compounds, piperidine-4-carboxamides (P4Cs), has been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus, an intrinsically multidrug-resistant pathogen. These compounds demonstrate bactericidal activity and are effective against biofilms. Resistance to P4Cs arises from mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. Biochemical assays confirmed that P4Cs inhibit the wild-type M. abscessus DNA gyrase enzyme directly. Importantly, these piperidine-based inhibitors show limited cross-resistance with fluoroquinolones, another class of DNA gyrase inhibitors, suggesting a distinct binding mode or mechanism.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in conditions like arthritis and cancer metastasis. The carboxylic acid group present in the this compound structure is a key feature for designing MMP inhibitors, as it can act as a chelating agent for the catalytic zinc ion in the enzyme's active site.

A series of carboxylic acid-based MMP inhibitors derived from a propargylglycine (B1618536) scaffold demonstrated potency and selectivity within the MMP family. These inhibitors were particularly effective against MMP-13 (collagenase-3) and MMP-2 (gelatinase A), while showing less activity against MMP-1 (collagenase-1) and MMP-3 (stromelysin). Similarly, piperidine-based carboxylic acid derivatives have been developed as highly potent and selective inhibitors of MMP-13. Optimization of a lead compound resulted in a subnanomolar inhibitor of MMP-13 (IC₅₀ = 0.5 nM) with excellent selectivity over MMP-1 and TACE.

Receptor Ligand Interactions

Beyond enzyme inhibition, piperidine-containing scaffolds are integral to the design of ligands that interact with various cell surface receptors, including G protein-coupled receptors (GPCRs).

The adenosine (B11128) A₂A receptor (A₂AR) is a GPCR that has emerged as a significant drug target for various conditions, including Parkinson's disease and inflammation. The piperidine ring is a structural feature found in some A₂AR ligands.

For instance, ATL-313 (evodenoson) is an A₂AR agonist that incorporates a piperidine-1-carboxylate moiety attached to the C2 position of an adenosine derivative via a propynyl (B12738560) linker. This demonstrates that the piperidine ring, in conjunction with a propargyl group, can be incorporated into highly selective A₂AR agonists.

In the realm of antagonists, arylpiperazine derivatives of pyrazolo-triazolo-pyrimidines have been developed as potent and selective A₂A receptor antagonists. Although piperazine (B1678402) is distinct from piperidine, its structural similarity and frequent use as a bioisostere highlight the utility of such six-membered nitrogenous heterocycles in targeting the A₂A receptor. These findings suggest that the this compound scaffold could be a valuable starting point for designing novel A₂AR ligands.

Ion Channel Modulation (e.g., hERG Channels) by Poly-Substituted Piperidine Carboxylic Acids

The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of a potassium ion channel that is crucial for cardiac repolarization. nih.govnih.gov Inhibition of the hERG channel by various drugs can lead to a potentially fatal cardiac arrhythmia known as torsades de pointes. nih.gov Consequently, assessing the hERG liability of new chemical entities is a critical step in drug development.

The binding of drugs to the hERG channel is often mediated by specific amino acid residues within the channel's pore domain, including T623, S624, V625, G648, Y652, and F656. nih.gov Structural features of piperidine-containing compounds can influence their interaction with these residues. For instance, the presence of a basic nitrogen atom, common in piperidine derivatives, and a lipophilic aromatic moiety are often associated with hERG channel affinity.

Histamine (B1213489) H3 Receptor Antagonism by Related Piperidine/Pyrrolidine Amides

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine and as a heteroreceptor to control the release of other neurotransmitters. wikipedia.orgnih.gov Antagonists of the H3 receptor have shown potential in treating various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. wikipedia.orgdrugbank.com

The general structure of many H3 receptor antagonists consists of a basic amine moiety (often a piperidine or pyrrolidine ring) connected via a linker to a lipophilic aromatic group. nih.gov The nature of the substituent on the piperidine nitrogen is crucial for activity. While direct studies on this compound as a histamine H3 antagonist are not available, research on related piperidine derivatives highlights the importance of the N-substituent for receptor affinity and functional activity. For example, a series of 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives were found to have moderate to high affinity for the human histamine H3 receptor, with their agonist activity being greatly influenced by substituents on the aryl ring. nih.gov In another study, the transition from antagonist to partial agonist activity in a series of H3-receptor ligands was caused by a slight structural change in the molecule. nih.gov The propargyl group in this compound would introduce a specific steric and electronic profile that could influence its binding to the histamine H3 receptor.

| Compound Class | Receptor Target | Key Findings |

| 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives | Histamine H3 Receptor | Piperidine derivatives showed moderate to high affinity, with agonist activity influenced by aryl substituents. nih.gov |

| Novel histamine H3-receptor ligands (ethers and carbamates) | Histamine H3 Receptor | Slight structural changes can shift a compound from being an antagonist to a partial agonist. nih.gov |

Anti-infective and Antimicrobial Mechanisms of Action

Piperidine and pyrrolidine derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netnih.govbiointerfaceresearch.comnih.gov The mechanism of action of these compounds can vary widely depending on their specific chemical structures.

Studies on various piperidine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. researchgate.netbiointerfaceresearch.com In some cases, the antimicrobial activity of these compounds was comparable to that of standard antibiotics like chloramphenicol. biointerfaceresearch.com Similarly, certain pyrrolidine-substituted halogenobenzene derivatives have been shown to inhibit the growth of a range of bacteria and the yeast-like fungus Candida albicans. nih.gov The minimum inhibitory concentrations (MICs) for these compounds were in the range of 32-512 µg/ml. nih.gov

While there is no specific data on the antimicrobial properties of this compound, the presence of the piperidine core suggests a potential for such activity. The N-propargyl group could influence the compound's uptake by microbial cells or its interaction with microbial targets. Further research would be needed to determine the specific antimicrobial spectrum and mechanism of action for this class of compounds.

| Organism | Compound Class | Observed Activity |

| Staphylococcus aureus | Piperidine derivatives | Active against gram-positive bacteria. researchgate.netbiointerfaceresearch.com |

| Escherichia coli | Piperidine derivatives | Active against gram-negative bacteria. researchgate.netbiointerfaceresearch.com |

| Candida albicans | Pyrrolidine substituted halogenobenzenes | Antifungal activity observed. nih.gov |

Effects on Cellular Pathways in Neurobiology and Oncology

The N-propargyl group is a key structural feature in several inhibitors of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters. A study on 1-propargyl-4-styrylpiperidine-like analogues revealed that these compounds can be potent, selective, and irreversible inhibitors of human MAO-B. acs.org The cis/trans isomerism of the styryl double bond was found to be a determinant for selectivity towards either MAO-A or MAO-B. acs.org This suggests that the N-propargylpiperidine scaffold has the potential to interact with key enzymes in the central nervous system.

In the context of oncology, piperidine derivatives have been explored as potential anticancer agents. The structure-activity relationships of these compounds are complex, with activity often depending on the substitution pattern on the piperidine ring and the nature of the appended functional groups. researchgate.net

While the direct effects of this compound on neurobiological and oncological pathways have not been elucidated, the known activity of N-propargylpiperidines as MAO inhibitors provides a strong rationale for investigating its potential in neurodegenerative diseases. acs.org Furthermore, the general anticancer potential of piperidine scaffolds warrants exploration of this compound and its analogues in cancer cell lines.

Anti-inflammatory and Antinociceptive Research

Piperidine and pyrrolidine derivatives have been the subject of research for their potential anti-inflammatory and antinociceptive (pain-relieving) properties. nih.govnih.govmdpi.commdpi.com The mechanisms underlying these effects often involve the modulation of inflammatory pathways and the inhibition of pain signaling.

For example, certain pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects in models of both tonic and neuropathic pain. mdpi.com Some of these compounds were also found to have anticonvulsant activity, highlighting the overlap between pathways involved in epilepsy and pain. nih.gov The anti-inflammatory effects of some compounds are attributed to their ability to inhibit the production of inflammatory mediators. nih.gov

The structure-activity relationships of aromatic substituted piperidine derivatives have been investigated, indicating that the pharmacological effects are dependent on the specific substitutions on the piperidine ring. nih.gov Although direct studies on the anti-inflammatory and antinociceptive properties of this compound are lacking, the established activities of related piperidine and pyrrolidine compounds suggest that this class of molecules could be promising candidates for the development of new anti-inflammatory and analgesic agents. The presence of the carboxylic acid moiety and the N-propargyl group would likely influence the compound's pharmacokinetic and pharmacodynamic properties, which would need to be evaluated in relevant in vivo models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Prop 2 Ynylpiperidine 3 Carboxylic Acid Derivatives

Impact of Piperidine (B6355638) Ring Substituent Variation on Biological Activity and Selectivity

The piperidine ring is a common scaffold in many biologically active compounds due to its favorable physicochemical properties and its ability to present substituents in well-defined spatial orientations. ajchem-a.com Variation of substituents on the piperidine ring of 1-prop-2-ynylpiperidine-3-carboxylic acid derivatives can significantly influence their biological activity and selectivity.

Research into related piperidine-3-carboxamide derivatives as inhibitors of cathepsin K has shown that the nature and position of substituents on an associated aryl ring, which can be considered an extension of the piperidine core, are critical for potency. nih.gov Generally, the introduction of electron-withdrawing groups tends to enhance biological activity compared to electron-donating groups. nih.gov For instance, in a series of piperidamide-3-carboxamide derivatives, compounds with a chloro substituent displayed greater activity than those with a bromo substituent. nih.gov

The position of the substituent is also a key determinant of activity. A 4-chloro substitution on a phenyl ring attached to the piperidine structure proved to be more favorable for activity than 2-chloro or 3-chloro substitutions. nih.gov This enhanced activity is suggested to be due to the 4-chloro group facilitating favorable hydrophobic interactions with specific amino acid residues within the target's active site. nih.gov In contrast, substitutions at the 2-position or 3,5-disubstitution on the piperidine ring itself have been shown to lead to a decrease in activity in other series of piperidine-3-carboxamides investigated as platelet aggregation inhibitors. nih.gov

| Compound ID | Substituent (R) | Position | Relative Biological Activity | Reference |

|---|---|---|---|---|

| H-7 | Chloro | 4 | High | nih.gov |

| H-8 | Chloro | 2 | Lower than 4-chloro | nih.gov |

| H-9 | Chloro | 3 | Lower than 4-chloro | nih.gov |

| H-10 | Bromo | - | Lower than Chloro | nih.gov |

| - | Electron-withdrawing groups | Generally higher than electron-donating groups | nih.gov |

Role of the N-Propargyl Moiety in Ligand-Target Recognition and Binding Affinity

The N-propargyl group (a prop-2-ynyl group attached to a nitrogen atom) is a key functional group in many biologically active molecules, particularly in the field of enzyme inhibitors. nih.govnih.gov This moiety is known for its unique chemical reactivity, which can be exploited for covalent and irreversible inhibition of target enzymes. researchgate.netyoutube.com

The terminal alkyne of the propargyl group can act as a latent reactive species. In the context of enzyme inhibition, particularly for flavin-containing enzymes like monoamine oxidase (MAO), the N-propargyl group can be oxidized by the flavin cofactor, leading to the formation of a reactive intermediate that covalently binds to the enzyme or its cofactor. acs.org This irreversible inhibition mechanism can result in prolonged duration of action. For example, the anti-Parkinsonian drug rasagiline, which is N-propargyl-1-(R)-aminoindan, acts as a potent irreversible inhibitor of MAO-B. acs.org

Beyond its reactive potential, the N-propargyl moiety can also contribute to ligand-target recognition and binding affinity through non-covalent interactions. dntb.gov.ua The triple bond can participate in various interactions, including hydrophobic and van der Waals interactions, within the binding pocket of a receptor or enzyme. nih.govnih.gov Computational studies on the binding of propargylamine (B41283) inhibitors to MAO have highlighted the importance of aromatic moieties and specific amino acid residues in stabilizing the ligand within the hydrophobic active site. acs.org The propargylamine structure is a versatile scaffold that allows for the synthesis of a wide range of derivatives with diverse biological activities. researchgate.nettandfonline.com The introduction of a propargyl group into a molecule can significantly alter its binding mode and potency. mdpi.comnih.gov

Carboxylic Acid Bioisosteric Replacements and their Pharmacological Consequences

A variety of functional groups have been investigated as bioisosteres for carboxylic acids. These can be broadly categorized into acidic and non-acidic (neutral) replacements.

Acidic Bioisosteres:

Tetrazoles: These are one of the most common carboxylic acid surrogates. The 5-substituted tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the charge-based interactions of a carboxylate. Tetrazoles are often more metabolically stable than carboxylic acids and are not susceptible to acyl glucuronidation.

Acyl Sulfonamides: These compounds are also acidic and can act as effective carboxylic acid mimetics. They offer different hydrogen bonding patterns and can lead to improved properties.

Hydroxyisoxazoles: The 3-hydroxyisoxazole group is a planar, acidic moiety with a pKa value in the range of 4-5, making it a suitable replacement for a carboxylic acid.

Neutral Bioisosteres: In some cases, replacing the acidic carboxylic acid with a neutral group that can still participate in key hydrogen bonding interactions can be advantageous, particularly for improving CNS penetration where a charged group would be a hindrance.

Highly fluorinated alcohols: For example, a trifluoroethanol group can act as a hydrogen bond donor.

Other hydrogen-bonding groups: Various other neutral heterocyclic systems can be designed to mimic the hydrogen bonding pattern of a carboxylic acid.

The choice of a bioisostere is highly context-dependent, and the optimal replacement will vary depending on the specific drug-target interaction and the desired property improvements.

| Bioisostere | Type | Key Properties | Potential Pharmacological Consequences |

|---|---|---|---|

| Tetrazole | Acidic | Similar pKa to carboxylic acid, metabolically more stable. | Improved metabolic profile, retained binding affinity. |

| Acyl Sulfonamide | Acidic | Weaker acid than carboxylic acid, different H-bonding pattern. | Altered potency and selectivity, improved permeability. |

| 3-Hydroxyisoxazole | Acidic | Planar, pKa ~4-5. | Can mimic interactions of carboxylic acids in specific binding pockets. |

| Trifluoroethanol | Neutral | Hydrogen bond donor, lipophilic. | Improved CNS penetration, altered binding interactions. |

Stereochemical Influence on Biological Efficacy and Selectivity

This compound is a chiral molecule, containing a stereocenter at the 3-position of the piperidine ring. The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of chiral drugs. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a drug molecule.

The differential interaction of enantiomers with a biological target can lead to one enantiomer being significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even have a different or undesirable activity. For example, in a study of piperidine-3-carboxamide derivatives, the S-isomer of a compound with a pyridine (B92270) ring showed markedly improved antimelanoma activity compared to what would be expected from a racemic mixture. nih.gov

Computational and Theoretical Investigations of 1 Prop 2 Ynylpiperidine 3 Carboxylic Acid and Its Interactions

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. researchgate.net This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. For 1-Prop-2-ynylpiperidine-3-carboxylic acid, docking simulations would be performed by computationally placing the molecule into the binding sites of various proteins of interest.

The process involves preparing the 3D structure of both the ligand and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy. biointerfaceresearch.com Studies on related piperidine (B6355638) derivatives have successfully used this approach to explore interactions with targets like the GPR55 receptor, soluble epoxide hydrolase (sEH), and Acetyl-CoA Carboxylase (ACC). nih.govnih.gov

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine, Lysine (B10760008), or Histidine. The piperidine nitrogen can also act as a hydrogen bond acceptor.

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated (carboxylate), enabling strong ionic interactions (salt bridges) with positively charged residues.

Hydrophobic and van der Waals Interactions: The piperidine ring and the alkyne group of the prop-2-ynyl substituent would likely engage in hydrophobic and van der Waals contacts within nonpolar pockets of the binding site.

The results are typically presented in a table summarizing the binding energy (a lower value indicates stronger affinity) and the specific amino acid residues involved in key interactions. biointerfaceresearch.com

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Arg124, Lys78 | Leu25, Val33, Ile140 |

| Hypothetical GPCR B | -7.9 | Ser190, Asn284 | Trp95, Phe288, Pro188 |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for a series of analogs of this compound, the following steps would be taken:

Data Set Collection: A series of related piperidine compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is required. nih.govtandfonline.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. nih.govtandfonline.com

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods, a mathematical equation is generated that correlates the descriptors with the observed biological activity. nih.govtandfonline.com

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a test set of compounds not included in model training). nih.gov A statistically significant model would have a high squared correlation coefficient (r²) and cross-validation coefficient (Q²). tandfonline.com

For instance, a QSAR study on piperidine derivatives targeting the Akt1 kinase used 3D autocorrelation descriptors selected by a genetic algorithm to build a predictive MLR model. nih.govtandfonline.com A similar approach for this compound and its analogs could identify the key structural features that enhance or diminish its efficacy.

Table 2: Example of a Hypothetical QSAR Model for a Series of Piperidine Analogs

| Hypothetical QSAR Model Equation | |

|---|---|

| pIC50 = 1.25(LogP) - 0.45(TPSA) + 0.89(N_RotB) + 3.14 | |

| Statistical Parameter | Value |

| r² (Coefficient of Determination) | 0.88 |

| Q² (Cross-Validated r²) | 0.75 |

| F-statistic | 45.6 |

| Number of Compounds (N) | 30 |

Note: pIC50 = -log(IC50); LogP = Logarithm of the partition coefficient; TPSA = Topological Polar Surface Area; N_RotB = Number of Rotatable Bonds.

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and structural properties of a molecule. mdpi.com These methods can be used to understand the reactivity, stability, and spectroscopic properties of this compound. tandfonline.com

DFT studies can provide insights into:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. tandfonline.com

Charge Distribution: Analysis of the Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of interaction. tandfonline.com

Thermodynamic Stability: Calculation of thermodynamic parameters like the enthalpy of formation can establish the relative stability of different isomers or conformers. researchgate.net

Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, elucidating the mechanisms of chemical reactions involving the compound.

Studies on related piperidine derivatives have used DFT to confirm structures and analyze reactivity, demonstrating the utility of these methods. tandfonline.comresearchgate.net

Table 3: Hypothetical DFT-Calculated Properties for this compound (B3LYP/6-311++G(d,p) basis set)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 Debye | Indicator of overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the motions of all atoms are calculated over a period of nanoseconds to microseconds. researchgate.netnih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests a stable binding mode. researchgate.net

Interaction Persistence: The stability and occupancy of key interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation.

Conformational Changes: MD can show how the ligand and protein adapt to each other's presence, revealing induced-fit effects.

Solvent Accessibility: The Solvent Accessible Surface Area (SASA) can indicate whether the ligand remains buried in the binding pocket or becomes exposed to the solvent. researchgate.net

MD simulations have been used to confirm the stability of other piperidine derivatives in the binding sites of their target proteins, validating the initial docking results. tandfonline.comnih.gov

Table 4: Hypothetical MD Simulation Analysis for this compound Complex

| Parameter | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.5 Å | Stable binding within the pocket |

| Protein Backbone RMSD (Å) | 2.0 Å | No major conformational changes in the protein |

| H-Bond Occupancy (Ligand-Arg124) | 92% | Very stable and persistent hydrogen bond |

| H-Bond Occupancy (Ligand-Lys78) | 75% | Moderately stable hydrogen bond |

Prediction of Pharmacological Profiles through Cheminformatics Approaches

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For a new compound like this compound, cheminformatics tools can predict its potential pharmacological profile based on structural similarity to known drugs and bioactive molecules. nih.gov

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org These platforms work by comparing the structure of the query molecule against vast databases of compounds with known biological activities.

SwissTargetPrediction: Predicts the most likely protein targets for a given molecule, ranking them by probability. This can help identify potential on-target and off-target effects. clinmedkaz.org

PASS Online: Predicts a broad spectrum of biological activities (pharmacological effects, mechanisms of action, toxicity) as probabilities (Pa for "probability to be active" and Pi for "probability to be inactive"). clinmedkaz.org

These predictions are valuable for hypothesis generation, helping to prioritize which experimental assays should be conducted. For example, studies on new piperidine derivatives have used these tools to suggest potential applications in treating central nervous system diseases or cancer, guiding preclinical research. clinmedkaz.orgclinmedkaz.org

Table 5: Example of a Predicted Biological Activity Spectrum for this compound from a Cheminformatics Tool

| Predicted Activity | Pa (Probability to be Active) |

|---|---|

| GABAergic antagonist | 0.78 |

| Neuropathic pain treatment | 0.72 |

| Anticonvulsant | 0.65 |

| Kinase Inhibitor | 0.58 |

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 1-Prop-2-ynylpiperidine-3-carboxylic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion, typically with sub-part-per-million (ppm) accuracy, which allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C9H13NO2, corresponding to a monoisotopic mass of 167.0946 atomic mass units. scbt.comnih.gov The detection of this exact mass would provide strong evidence for the compound's identity.

HRMS is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. In ESI, the compound is often observed as a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. cam.ac.uk For this compound, analysis in negative ion mode would likely show a prominent peak for the [M-H]- ion at m/z 166.0874.

Furthermore, HRMS is crucial for impurity profiling. During synthesis, side-products or unreacted starting materials may be present. HRMS can detect these impurities, even at trace levels, by their exact masses, allowing for their identification and subsequent removal through purification processes. Tandem mass spectrometry (MS/MS) experiments can further characterize the molecule by inducing fragmentation and analyzing the resulting product ions, providing insights into the compound's structural connectivity.

Table 1: HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C9H13NO2 scbt.com |

| Monoisotopic Mass | 167.0946 u nih.gov |

| [M+H]+ Ion (m/z) | 168.1019 |

| [M-H]- Ion (m/z) | 166.0874 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. A combination of 1H, 13C, and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton and the placement of protons.

¹H NMR: The ¹H NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Carboxylic Acid Proton (-COOH): A characteristic highly deshielded singlet is expected to appear far downfield, typically between 10-12 ppm. libretexts.org This signal is often broad and its presence can be confirmed by its disappearance upon adding a drop of D₂O to the sample due to hydrogen-deuterium exchange. libretexts.org

Alkynyl Proton (C≡C-H): A sharp signal, likely a triplet due to coupling with the CH₂ group, would appear in the range of 2-3 ppm.

Propargyl Protons (-N-CH₂-C≡): The two protons on the carbon adjacent to the nitrogen and the alkyne would appear as a doublet.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region of the spectrum, generally between 1.5 and 3.5 ppm. The proton at the C3 position, being adjacent to the carboxylic acid, would be shifted further downfield compared to the other ring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and typically appears in the 165-185 ppm region. libretexts.org

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group would appear in the range of 65-85 ppm.

Piperidine and Propargyl Carbons: The sp³-hybridized carbons of the piperidine ring and the propargyl group would resonate in the upfield region of the spectrum, typically between 20-60 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), while HSQC correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of all ¹H and ¹³C signals.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (s, broad) libretexts.org | 170 - 180 |

| -C≡CH | 2.0 - 3.0 (t) | 70 - 85 |

| -C≡CH | 70 - 85 | |

| -N-CH₂-C≡ | 3.0 - 3.5 (d) | 40 - 50 |

| Piperidine C3-H | 2.5 - 3.0 (m) | 45 - 55 |

| Piperidine Ring CH₂ | 1.5 - 3.5 (m) | 20 - 60 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by characteristic absorptions from its key functional groups.

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com

C-H Stretches: The sp-hybridized C-H stretch of the terminal alkyne typically appears as a sharp, strong peak around 3300 cm⁻¹. The sp³ C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.

C≡C Stretch: A sharp, medium-intensity absorption between 2100 and 2260 cm⁻¹ would confirm the presence of the alkyne triple bond.

C=O Stretch: A very strong and sharp absorption band between 1710 and 1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. libretexts.org

C-O Stretch: A medium-intensity band for the C-O single bond of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Since this compound lacks significant electronic conjugation (the carbonyl, alkyne, and amine functionalities are isolated), it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and at short wavelengths (below 220 nm), corresponding to n→π* transitions of the carbonyl group.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 libretexts.org | Strong, very broad |

| Carboxylic Acid | C=O stretch | 1710 - 1760 libretexts.org | Strong, sharp |

| Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |

| Alkyne | C≡C stretch | 2100 - 2260 | Medium, sharp |

| Alkyl | C-H stretch | 2850 - 2960 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from byproducts or isomers.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of purity. nih.gov A spot corresponding to the product can be visualized under UV light or by staining, and its retention factor (Rf) can be compared to that of the starting materials. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. Using a reversed-phase column (e.g., C18), a gradient of polar solvents (like water/acetonitrile (B52724) with an acid modifier like formic acid) can separate this compound from more or less polar impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. However, derivatization of the carboxyl group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) would allow for analysis. This technique separates compounds based on their boiling points and provides mass spectra for each separated component, aiding in the identification of volatile impurities.

Isomeric Separation: The synthesis of this compound creates a chiral center at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers (R and S). Chiral HPLC, which uses a stationary phase containing a chiral selector, would be required to separate and quantify these enantiomers.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography can provide the ultimate proof of structure. This powerful technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would definitively confirm:

The connectivity of all atoms.

The absolute configuration (R or S) at the chiral C3 center if a pure enantiomer is crystallized or if a chiral resolution occurs during crystallization.

Precise bond lengths and bond angles for the entire molecule.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The intermolecular interactions in the crystal lattice, such as the hydrogen-bonding network involving the carboxylic acid groups.

This technique provides an unambiguous, detailed structural map that complements the data obtained from spectroscopic methods, which describe the average structure in solution or bulk material.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Directions and Translational Potential in Chemical Biology

Design of Next-Generation Analogues for Enhanced Bioactivity and Specificity

The development of analogues of 1-prop-2-ynylpiperidine-3-carboxylic acid can be envisioned to enhance its biological activity and target specificity. The core piperidine (B6355638) ring, a common motif in many biologically active compounds, offers multiple points for structural modification. For instance, substitution at the piperidine nitrogen with moieties other than the propargyl group could modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic profile and cellular uptake.